3-Ethynyloxetan-3-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

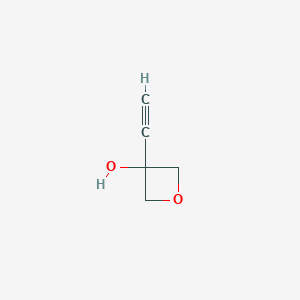

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKFNBYHNNAJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315227 | |

| Record name | 3-Ethynyl-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352492-38-6 | |

| Record name | 3-Ethynyl-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352492-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyloxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethynyloxetan-3-ol: A Versatile Building Block for Modern Drug Discovery

Foreword: The Rise of the Oxetane Scaffold in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue the next generation of therapeutics, this guide is intended to be a comprehensive resource on a molecule of burgeoning importance: 3-Ethynyloxetan-3-ol (CAS Number: 1352492-38-6). The oxetane ring, a four-membered cyclic ether, has transcended its status as a niche curiosity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical characteristics of drug candidates, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] The strategic incorporation of an oxetane motif can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, providing a pathway to navigate complex ADME (Absorption, Distribution, Metabolism, and Excretion) challenges and unlock novel chemical space.[3][4][6] This guide delves into the specifics of this compound, a bifunctional building block that marries the advantageous properties of the oxetane core with the versatile reactivity of a terminal alkyne, opening new avenues for innovation in drug design and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective application. The table below summarizes the key physicochemical and computed spectroscopic data for this compound.

| Property | Value | Source |

| CAS Number | 1352492-38-6 | [7] |

| Molecular Formula | C₅H₆O₂ | [7] |

| Molecular Weight | 98.10 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | C#CC1(COC1)O | [7] |

| InChI | InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 | [7] |

| InChIKey | VDKFNBYHNNAJBC-UHFFFAOYSA-N | [7] |

| Appearance | Colorless to light yellow clear liquid (predicted) | [8] |

| Boiling Point | Not available | |

| Density | Not available | |

| LogP (calculated) | -0.9 | [7] |

Synthesis of this compound: A Proposed Methodology

Proposed Synthetic Pathway

The proposed synthesis involves the in situ generation of lithium acetylide from acetylene gas and a strong base, such as n-butyllithium, followed by the addition of this nucleophile to the carbonyl carbon of oxetan-3-one. The subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired product.

Caption: Proposed synthesis of this compound via ethynylation of oxetan-3-one.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the ethynylation of ketones.[3][5] Caution: This reaction should be performed by a qualified chemist in a well-ventilated fume hood, as it involves flammable and reactive reagents.

Materials:

-

Oxetan-3-one

-

Acetylene gas (purified)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, and other standard glassware

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Lithium Acetylide Solution:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Introduce a stream of purified acetylene gas into the anhydrous THF in the flask with vigorous stirring to create a saturated solution.

-

Slowly add n-butyllithium solution dropwise from the dropping funnel to the acetylene solution at -78 °C. The formation of a white precipitate (lithium acetylide) may be observed. The addition should be controlled to maintain the temperature below -70 °C.

-

-

Reaction with Oxetan-3-one:

-

Once the addition of n-BuLi is complete, stir the resulting lithium acetylide suspension at -78 °C for an additional 30 minutes.

-

Dissolve oxetan-3-one in a minimal amount of anhydrous THF and add it dropwise to the lithium acetylide suspension via syringe or cannula.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its bifunctional nature. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][9][10] The oxetane ring, with its inherent polarity and metabolic stability, can be incorporated into lead compounds to fine-tune their pharmacological properties.[2][3][5][6]

The Power of Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[9] This reaction is exceptionally reliable, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it ideal for late-stage functionalization and the synthesis of compound libraries in drug discovery.[11][12][13]

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.

Experimental Protocol: CuAAC with this compound

This protocol provides a general procedure for the CuAAC reaction. The specific conditions may require optimization depending on the nature of the azide substrate.

Materials:

-

This compound

-

Organic azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Appropriate solvents for workup and purification

Procedure:

-

Reaction Setup:

-

In a vial, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

-

Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

-

Reaction Execution:

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole product.

-

Safety and Handling

This compound is classified as having several hazards.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[14][15][16][17][18]

-

Wash hands and any exposed skin thoroughly after handling.[14][15][16][17][18]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15][16][17][18]

-

Use only outdoors or in a well-ventilated area.[14][15][16][17][18]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15][18]

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[14][15][18]

-

Conclusion and Future Outlook

This compound stands at the intersection of two highly valuable motifs in modern drug discovery: the property-enhancing oxetane ring and the versatile terminal alkyne. Its accessibility through a proposed robust synthesis and the predictable, high-yielding reactivity of its alkyne functionality in click chemistry make it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of oxetane-containing compounds will undoubtedly accelerate the exploration of new chemical space and the optimization of lead candidates. As the demand for drug molecules with improved physicochemical and pharmacokinetic profiles continues to grow, the strategic application of building blocks like this compound will be paramount in the successful development of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 15. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

Spectroscopic Data for 3-Ethynyloxetan-3-ol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethynyloxetan-3-ol (CAS No. 1352492-38-6)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this versatile building block. The guide offers not only the spectral data but also insights into the experimental choices and data interpretation, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Properties

This compound is a unique molecule that incorporates a strained four-membered oxetane ring and a terminal alkyne. This combination of functionalities makes it a valuable synthon in medicinal chemistry and materials science.

-

IUPAC Name: this compound[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the oxetane ring protons, the hydroxyl proton, and the acetylenic proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the alkyne group.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | d | 2H | H-2, H-4 (ax) |

| ~4.6 | d | 2H | H-2, H-4 (eq) |

| ~3.5 | s | 1H | -OH |

| ~2.6 | s | 1H | -C≡CH |

Note: The specific chemical shifts and coupling constants for the diastereotopic protons of the oxetane ring would require higher-order analysis. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in this compound.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~83 | -C ≡CH |

| ~78 | -C≡C H |

| ~75 | C-2, C-4 |

| ~68 | C-3 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including the quaternary carbon.

-

A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its O-H, C-H (alkynyl and alkyl), C≡C, and C-O bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2950 | Medium | C-H stretch (oxetane) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| ~1100 | Strong | C-O stretch (oxetane ether) |

| ~1050 | Strong | C-O stretch (tertiary alcohol) |

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining the IR spectrum of this compound is as follows:

-

Sample Preparation:

-

Neat (liquid film): If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure solvent) first and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 98. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Putative Fragment |

| 98 | [M]⁺ |

| 81 | [M - OH]⁺ |

| 70 | [M - C₂H₂]⁺ |

| 69 | [M - CHO]⁺ |

| 55 | [M - C₂H₃O]⁺ |

| 43 | [C₃H₃]⁺ |

digraph "MS_Fragmentation" { graph [rankdir="TB", splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FCE8E6", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[C₅H₆O₂]⁺˙\nm/z = 98"]; M_minus_OH [label="[C₅H₅O]⁺\nm/z = 81"]; M_minus_C2H2 [label="[C₃H₄O₂]⁺˙\nm/z = 70"]; M_minus_CHO [label="[C₄H₅O]⁺\nm/z = 69"]; Fragment_55 [label="[C₃H₃O]⁺\nm/z = 55"]; Fragment_43 [label="[C₃H₃]⁺\nm/z = 43"];

M -> M_minus_OH [label="- OH"]; M -> M_minus_C2H2 [label="- C₂H₂"]; M -> M_minus_CHO [label="- CHO"]; M_minus_CHO -> Fragment_43 [label="- CO"]; M_minus_C2H2 -> Fragment_55 [label="- CH₃"]; }

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous confirmation of its unique structure. The detailed experimental protocols and interpretation guidelines serve as a valuable resource for scientists working with this important building block, facilitating its application in the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

References

A Technical Guide to the Synthesis of 3-Ethynyloxetan-3-ol from Propargylic Alcohols for Drug Discovery Applications

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a strategically important structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance critical physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][3][4] Among the diverse array of oxetane-containing building blocks, 3-ethynyloxetan-3-ol is of particular interest due to the synthetic versatility of the terminal alkyne. This guide provides an in-depth technical overview of a robust and widely adopted synthetic strategy for this compound, commencing from readily available propargylic alcohols. We will explore the mechanistic underpinnings of the key intramolecular cyclization, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis, tailored for researchers and professionals in drug development.

The Strategic Value of Oxetanes in Medicinal Chemistry

The utility of the oxetane scaffold is validated by its presence in numerous FDA-approved drugs and clinical candidates.[1] Its value stems from its unique ability to act as a versatile bioisostere, replacing common functionalities to overcome pharmacokinetic challenges.[1][5]

-

Replacement for gem-Dimethyl and Carbonyl Groups: An oxetane can serve as a hydrophilic surrogate for a gem-dimethyl group, occupying a similar steric volume but introducing polarity.[1][5] This substitution can disrupt unfavorable lipophilic interactions and block metabolically labile C-H bonds.[5] Similarly, it can replace a carbonyl group, mimicking its hydrogen bonding capabilities while being stable to enzymatic degradation and epimerization.[2][4]

-

Enhancement of Aqueous Solubility: The replacement of a non-polar group with a polar oxetane ring can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[1][4][6]

-

Modulation of Physicochemical Properties:

-

Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can reduce off-target toxicity.[1][4]

-

Metabolic Stability: The oxetane ring is generally robust and can improve a compound's metabolic profile.[2][4]

-

Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a useful tactic for mitigating issues like hERG channel inhibition.[1]

-

Synthetic Strategy: Intramolecular Williamson Etherification

The most common and reliable approach for constructing the oxetane ring is through an intramolecular Williamson etherification.[2][7] This method involves a base-mediated nucleophilic substitution, where an alcohol functionality attacks an aliphatic carbon at the γ-position bearing a suitable leaving group.

The synthesis of this compound begins with a suitable propargylic alcohol precursor, which is elaborated into a 1,3-diol derivative. One of the primary hydroxyl groups is then converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a strong, non-nucleophilic base promotes deprotonation of the remaining tertiary alcohol, initiating an intramolecular SN2 cyclization to form the strained four-membered ring.

Overall Synthetic Workflow

The following diagram illustrates the high-level, multi-step workflow for the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Cyclization Step

The key ring-forming step is an intramolecular SN2 reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

-

Deprotonation: A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the more acidic tertiary hydroxyl group, forming a nucleophilic alkoxide.[7]

-

Intramolecular SN2 Attack: The resulting alkoxide attacks the primary carbon bearing the tosylate leaving group. This backside attack proceeds with inversion of stereochemistry at the primary center.

-

Ring Formation: The displacement of the tosylate group closes the four-membered ring, yielding the desired 3-substituted oxetane.

A potential side reaction is the Grob fragmentation, especially if the substrate geometry is unfavorable for cyclization.[2] However, for precursors of 3-substituted oxetan-3-ols, the intramolecular Williamson etherification is generally efficient.[7]

Reaction Mechanism of Intramolecular Cyclization

Caption: Mechanism of the base-mediated intramolecular cyclization.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies.[8] Researchers should always perform their own risk assessment before conducting any experiment.

Step A: Synthesis of 1-(3-chloro-2-hydroxypropoxy)prop-2-yne

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propargyl alcohol (1.0 eq) and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃, ~0.05 mol%).

-

Addition: Cool the flask in an ice bath. Add epichlorohydrin (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step B: Synthesis of 3-(prop-2-yn-1-yloxy)propane-1,2-diol

-

Hydrolysis: Dissolve the crude product from Step A in a mixture of acetone and water (e.g., 4:1 v/v). Add sodium bicarbonate (3.0 eq) and heat the mixture to reflux for 6-8 hours.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to give the diol.

Step C: Selective Monotosylation

-

Setup: Dissolve the diol from Step B (1.0 eq) in anhydrous pyridine at 0 °C.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[8]

-

Reaction: Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting diol is consumed.

-

Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the monotosylated intermediate.

Step D: Intramolecular Cyclization to this compound

-

Setup: Dissolve the purified tosylate from Step C (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Cyclization: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Be cautious of hydrogen gas evolution.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Table 1: Summary of Reagents and Conditions

| Step | Key Reagents | Equivalents (Typical) | Solvent | Temperature | Typical Yield |

| A | Propargyl alcohol, Epichlorohydrin, FeCl₃ | 1.0, 1.1, 0.0005 | Neat | 0 °C to RT | >90% (crude) |

| B | Product from A, NaHCO₃ | 1.0, 3.0 | Acetone/H₂O | Reflux | 80-90% |

| C | Diol from B, TsCl, Pyridine | 1.0, 1.05, xs | Pyridine | 0 °C | 60-75% |

| D | Tosylate from C, NaH | 1.0, 1.5 | THF | 0 °C to RT | 70-85% |

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the oxetane ring protons (typically appearing as triplets or doublets of doublets in the 4.5-5.0 ppm region), the terminal alkyne proton (a singlet or triplet around 2.5 ppm), and the hydroxyl proton.

-

¹³C NMR: Look for signals corresponding to the quaternary carbon of the oxetane ring (~80 ppm), the CH₂ carbons of the oxetane (~75 ppm), and the two sp-hybridized carbons of the alkyne (~70-85 ppm).

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Identify key functional groups, including the O-H stretch (~3400 cm⁻¹), the terminal alkyne C-H stretch (~3300 cm⁻¹), and the C≡C stretch (~2100 cm⁻¹).

Conclusion

The synthesis of this compound via the intramolecular cyclization of a propargylic diol derivative is a reliable and scalable method for accessing this valuable building block. The strategy leverages the robust Williamson etherification and allows for the construction of the strained oxetane ring in good yields. By providing enhanced physicochemical properties, the oxetane motif, and specifically functionalizable derivatives like this compound, represents a powerful tool in the modern medicinal chemist's arsenal for the design of next-generation therapeutics.[5][9]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Characterization of 3-Ethynyloxetan-3-ol

Abstract

3-Ethynyloxetan-3-ol is an emerging building block in medicinal chemistry, prized for its unique three-dimensional structure conferred by the strained oxetane ring. This four-membered heterocycle can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] A thorough understanding of its fundamental physical properties, including melting and boiling points, is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside authoritative, field-proven protocols for their experimental determination.

Introduction to this compound: A Scaffold of Interest

The oxetane motif has garnered significant attention in drug discovery as a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities. Its introduction into a molecular scaffold can lead to profound improvements in drug-like properties.[1] Specifically, the strained four-membered ring imparts a distinct conformational rigidity and polarity, which can enhance binding to target proteins and reduce lipophilicity. This compound combines this valuable heterocyclic core with a reactive ethynyl group, providing a versatile handle for further chemical modification via reactions such as click chemistry, Sonogashira coupling, or nucleophilic addition.

Given its potential, the precise characterization of its physical state—whether it is a solid or liquid at ambient temperature—and its phase transition temperatures are paramount for any laboratory or scale-up application.

Physical Properties: Bridging Predictive Data and Experimental Reality

As a relatively novel compound, experimentally determined physical properties for this compound are not widely reported in publicly accessible literature. In such cases, the scientific community often relies on high-quality computational predictions to guide initial experimental design. These predictions are derived from quantitative structure-property relationship (QSPR) models and other computational chemistry methods.[2][3][4]

Summary of Physicochemical Data

The following table summarizes the computed properties for this compound, primarily sourced from the PubChem database.[5][6] It is crucial for researchers to treat these values as estimates and to pursue experimental verification.

| Property | Predicted Value | Data Source | Significance in Drug Development |

| Molecular Formula | C₅H₆O₂ | PubChem | Foundational for all stoichiometric calculations. |

| Molecular Weight | 98.10 g/mol | PubChem[5] | Impacts diffusion rates and molar concentration calculations. |

| Melting Point | Not available | - | Influences solubility, dissolution rate, and solid-state stability (polymorphism). |

| Boiling Point | Not available | - | Dictates purification methods (distillation) and compound volatility. |

| XLogP3-AA (LogP) | -0.9 | PubChem[5] | A measure of lipophilicity; critical for predicting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[5] | Relates to hydrogen bonding potential and permeability across biological membranes. |

Expert Insight: The negative LogP value suggests that this compound is a highly polar molecule, predicting good aqueous solubility. This is a desirable trait in drug development for improving bioavailability. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ether oxygen) contributes to its polarity.

Authoritative Protocols for Experimental Determination

The absence of published experimental data necessitates robust in-house determination. The following protocols are designed to be self-validating systems for generating reliable melting and boiling point data for novel compounds like this compound.

Protocol for Melting Point Determination

This protocol assumes the compound is a solid at room temperature and utilizes a modern digital melting point apparatus for high accuracy.

Causality: The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium.[7] For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). Impurities depress and broaden this range, making it a sensitive indicator of purity.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and free of solvent.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary melting point tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.

-

Compact the sample into the sealed bottom of the tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[7] A densely packed sample ensures uniform heat transfer.

-

-

Apparatus Setup & Calibration:

-

Before running the unknown, verify the apparatus's thermometer calibration using certified standards with known melting points (e.g., benzophenone, 48-50°C; caffeine, 235-238°C). This step is critical for data trustworthiness.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15°C/min) to approximate the melting point.

-

Observe the sample and note the temperature at which it begins to melt.

-

Allow the apparatus to cool. For the accurate measurement, set the starting temperature to ~10°C below the approximate melting point.

-

Set a slow heating ramp rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The melting point is reported as this range.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Protocol for Boiling Point Determination (Micro-Scale)

If this compound is a liquid, its boiling point can be determined at the micro-scale, conserving valuable material.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For high-boiling or potentially thermally sensitive compounds, determination under reduced pressure is often necessary to prevent decomposition. The boiling point of a related compound, 3-Ethyl-3-oxetanemethanol, is reported at 96 °C at a reduced pressure of 4 mmHg, suggesting that substituted oxetanols may have relatively high boiling points.[8]

Methodology:

-

Apparatus Setup:

-

Place 0.5-1.0 mL of the liquid sample into a small test tube or vial.

-

Insert a thermometer or thermocouple so that the bulb is just above the liquid surface to measure the vapor temperature accurately.

-

Add a small, inert boiling chip (e.g., silicon carbide) to ensure smooth boiling and prevent bumping.

-

Fashion a cold finger condenser or use a micro-distillation apparatus to condense the vapor.

-

-

Heating and Observation:

-

Gently heat the sample using a sand bath or heating block for uniform temperature control.

-

Observe the sample and the thermometer. The temperature will rise and then stabilize as the liquid begins to boil and a ring of refluxing condensate becomes visible on the walls of the tube.

-

-

Measurement:

-

The boiling point is the stable temperature recorded on the thermometer while the liquid is actively boiling and refluxing.

-

Record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If performing a vacuum distillation, record the pressure from the manometer.

-

-

Correction (if necessary):

-

If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation for a more accurate comparison.

-

Workflow Diagram: Micro-Boiling Point Determination

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]

- 5. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

A Technical Guide to the Stability and Storage of 3-Ethynyloxetan-3-ol

Introduction: The Strategic Value of 3-Ethynyloxetan-3-ol in Modern Drug Discovery

The oxetane ring has emerged as a privileged motif in medicinal chemistry, prized for its ability to act as a polar, metabolically stable bioisostere for frequently used groups like gem-dimethyl and carbonyls.[1][2] Its incorporation can profoundly enhance critical physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability, while also imparting a defined three-dimensional geometry.[2][3][4] this compound represents a particularly valuable building block, offering the dual functionality of the versatile terminal alkyne—a gateway to click chemistry and a vast array of coupling reactions—and the property-enhancing oxetane core.

However, the very features that make this molecule attractive also present unique stability challenges. The inherent ring strain of the four-membered ether and the reactivity of the ethynyl group demand a nuanced understanding and rigorous control of its storage and handling conditions. This guide provides an in-depth analysis of the factors governing the stability of this compound and offers field-proven protocols to ensure its integrity from receipt to reaction, empowering researchers to leverage its full synthetic potential with confidence.

Molecular Profile and Inherent Reactivity

To appreciate the stability considerations for this compound, one must first understand its structural and electronic properties. The molecule contains two key functionalities that dictate its reactivity profile: the strained oxetane ring and the terminal alkyne.

-

Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide.[1] This strain renders the ring susceptible to cleavage by both nucleophiles and electrophiles, particularly under acidic conditions.[4][5]

-

Terminal Alkyne: The terminal alkyne is a highly versatile functional group. The acidity of the terminal proton allows for deprotonation and subsequent reactions, while the triple bond is reactive towards a wide range of transformations, including metal-catalyzed coupling and cycloaddition reactions. This reactivity also means it can be susceptible to undesired side reactions, such as oxidative coupling or polymerization, if not handled correctly.

Caption: Chemical structure and key properties of this compound.[6]

Critical Factors Influencing Stability

The long-term viability of this compound is contingent on mitigating four primary environmental factors: pH, temperature, light, and oxygen.

Hydrolytic Stability and pH

This is arguably the most critical factor for oxetane-containing compounds. The stability of the oxetane ring is highly dependent on pH.

-

Acidic Conditions (pH < 6): this compound is susceptible to rapid, acid-catalyzed ring-opening. Protonation of the ether oxygen activates the ring towards nucleophilic attack, even by weak nucleophiles like water. This irreversible degradation pathway results in the formation of 2-ethynylpropane-1,3-diol, compromising the integrity of the starting material. The use of strong acids, and even mild or Lewis acids, should be approached with caution.[4][5]

-

Neutral to Basic Conditions (pH 7-10): The oxetane ring is significantly more stable under neutral and basic conditions. Hydrolysis under these conditions is generally slow to negligible.

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Thermal Stability

Elevated temperatures can promote undesirable reactions.

-

Polymerization: Terminal alkynes, especially in concentrated form or in the presence of trace metal impurities, can undergo polymerization or oligomerization upon heating.

Therefore, exposure to high temperatures during storage or handling should be strictly avoided.

Photostability

Many complex organic molecules exhibit sensitivity to light, particularly in the UV spectrum. Energy absorption can lead to the formation of radical species, initiating unpredictable degradation pathways. While specific photostability studies on this compound are not publicly available, standard laboratory practice dictates that such compounds should be protected from light to prevent photochemical degradation. Confirmatory photostability testing should follow established guidelines, such as ICH Q1B.[7]

Oxidative Stability

The presence of atmospheric oxygen, especially in combination with light or trace metals, can pose a risk. The terminal alkyne moiety is susceptible to oxidative coupling (e.g., Glaser coupling) to form diacetylene byproducts. To prevent this and other potential oxidative degradation pathways, storage under an inert atmosphere is highly recommended.[8]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to ensure the long-term stability and purity of this compound.

Storage Conditions

A multi-faceted approach to storage is essential, addressing temperature, atmosphere, and light exposure.

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: ≤ -20°C (Frozen)Short-Term: 2-8°C (Refrigerated) | Minimizes thermal degradation, polymerization, and slows kinetic rates of all potential degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[8] | Prevents oxidative degradation, particularly oxidative coupling of the alkyne. |

| Container | Tightly-sealed, amber glass vial with a PTFE-lined cap. | Amber glass protects from light. A tight seal with a chemically inert liner prevents moisture ingress and contamination. |

| Moisture | Store in a dry environment. Use of a desiccator is advised. | Prevents potential hydrolysis, especially if acidic contaminants are present. |

Safe Handling Procedures

Proper handling is crucial to maintain compound integrity and ensure user safety.

-

Work Environment: Always handle this compound in a well-ventilated area or a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][10][11]

-

Dispensing: For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This avoids repeated freeze-thaw cycles and minimizes exposure of the bulk material to the atmosphere.

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Cleaning Spills: Absorb spills with an inert material and dispose of it as chemical waste in accordance with local regulations.[8]

Experimental Workflow for Stability Assessment (Forced Degradation)

To build a comprehensive stability profile and identify potential degradants, a forced degradation study is the industry-standard approach. This protocol serves as a self-validating system to confirm the stability of a given batch under defined stress conditions.

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile. Acetonitrile is often preferred over methanol for stability studies as methanol can be reactive with certain functional groups.[12]

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Stress: Incubate the stock solution (and a solid sample in parallel) at 80°C.

-

Photostability: Expose the solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7] A dark control should be run in parallel.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Quench the reactions as needed (e.g., neutralize acid/base samples).

-

Analyze all samples, including a non-stressed control, by a validated, stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection.

-

Calculate the percentage of degradation and identify the mass of any major degradation products.

-

Conclusion

This compound is a potent synthetic tool, but its bifunctional nature—a strained ether and a reactive alkyne—necessitates a rigorous and informed approach to its storage and handling. The primary threats to its stability are acidic conditions, which cause rapid hydrolytic ring-opening, and exposure to heat, light, and oxygen. By adhering to the recommended protocols of storing the compound under an inert atmosphere at low temperatures (≤ -20°C for long-term storage) and protecting it from light, researchers can ensure its purity and reactivity. Implementing forced degradation studies can further validate batch stability and provide critical insights into potential degradation pathways, ultimately safeguarding the integrity of experimental outcomes in drug discovery and development.

References

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

The Oxetane Ring: A Modern Bioisostere for Optimizing Drug-Like Properties

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary: The Rise of a Strained Ring in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge. Historically viewed as a synthetic curiosity, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful and versatile tool for drug designers.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the strategic modulation of a drug candidate's physicochemical profile.[1][4] This guide provides a comprehensive overview of the oxetane ring's role as a bioisostere, grounded in mechanistic principles and supported by experimental data, to empower researchers to leverage its full potential in drug discovery campaigns. We will explore its application as a surrogate for common functional groups, its profound impact on key drug-like properties, and the practical methodologies for its synthesis and evaluation.

The Physicochemical Foundation of the Oxetane Advantage

The utility of the oxetane motif stems from its inherent and unique structural and electronic properties. Unlike its more flexible five- and six-membered counterparts, the four-membered ring is conformationally constrained and relatively planar.[5] This rigidity can be advantageous for locking in a bioactive conformation.[6] Furthermore, the electronegative oxygen atom imparts several key characteristics:

-

High Polarity: The oxygen atom introduces a significant dipole moment, making the oxetane a polar motif. This polarity is a primary driver for its ability to improve aqueous solubility.[4][7]

-

Inductive Electron Withdrawal: The oxygen atom exerts a strong electron-withdrawing effect that propagates through its sigma bonds. This has a profound and predictable impact on the basicity of adjacent functional groups, a feature that can be exploited to mitigate toxicity or improve permeability.[1][4]

-

Hydrogen Bond Acceptor: The lone pairs on the oxygen atom allow the oxetane ring to act as a hydrogen bond acceptor, potentially engaging in crucial interactions within a protein binding pocket.[5][6]

-

Metabolic Robustness: The ring is generally stable and can be used to block sites of metabolic oxidation, particularly those mediated by cytochrome P450 (CYP450) enzymes.[1][8]

Oxetane as a Bioisostere: Strategic Molecular Replacement

A primary application of the oxetane ring is as a bioisostere, where it replaces another functional group to improve a molecule's properties while maintaining or enhancing its biological activity.[1] Pioneering studies by Carreira and collaborators were instrumental in establishing oxetanes as valuable bioisosteres for two key motifs: the gem-dimethyl group and the carbonyl group.[2][4]

Surrogate for the gem-Dimethyl Group

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a cornerstone strategy in modern medicinal chemistry.[4][9] The rationale is compelling: the oxetane occupies a similar steric volume but introduces polarity where there was once a lipophilic moiety.[1][5][10] This swap can simultaneously address multiple liabilities.

-

Causality: Metabolically vulnerable C-H bonds in a gem-dimethyl group are common sites of oxidation. Replacing this group with the more robust oxetane ring can block this metabolic pathway.[11] Concurrently, the introduction of polarity disrupts unfavorable lipophilic interactions and drastically improves aqueous solubility without a significant increase in molecular weight.[4][7][11]

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane ring.

Table 1: Physicochemical Property Comparison of Matched Pairs (Oxetane vs. gem-Dimethyl)

| Parent Scaffold | R Group | Property | gem-Dimethyl Value | Oxetane Value | Fold Change/Difference | Reference |

|---|---|---|---|---|---|---|

| Lipophilic Chain | -CH(CH₃)₂ | Aq. Solubility | Low (μM) | High (μM) | >4000x Increase | [11] |

| ALDH1A Inhibitor | Pyrazolopyrimidinone | Aq. Solubility | 1.8 μM | 11.2 μM | 6.2x Increase | [5] |

| Generic Scaffold | -C(CH₃)₂- | cLogP | 3.5 | 2.5 | -1.0 | [1] |

| RSV Inhibitor | Ethylamine | Vss (L/kg) | High | Low | Reduction |[5] |

Surrogate for the Carbonyl Group

The oxetane ring serves as a non-classical bioisostere for the carbonyl group found in ketones, amides, and esters.[4][12][13] It maintains comparable hydrogen-bonding ability, dipole moment, and lone pair orientation, but introduces greater three-dimensionality and is typically more resistant to metabolic reduction or hydrolysis.[4][10]

-

Causality: Carbonyl groups, particularly in ketones, can be susceptible to metabolic reduction by carbonyl reductases. Replacing the C=O with an oxetane ring eliminates this metabolic hotspot.[10] This substitution also increases the fraction of sp³-hybridized atoms (Fsp³), a property often associated with improved clinical success rates due to higher target selectivity and better physicochemical properties.[4]

Table 2: Physicochemical Property Comparison of Matched Pairs (Oxetane vs. Carbonyl)

| Parent Scaffold | Bioisosteric Pair | Property | Carbonyl Value | Oxetane Value | Observation | Reference |

|---|---|---|---|---|---|---|

| Spiro-piperidine | Ketone vs. Oxetane | Solubility (pH 9.9) | 1300 μM | 540 μM | Decrease | [7][13] |

| Spiro-piperidine | Ketone vs. Oxetane | LogD (pH 7.4) | 0.8 | 1.5 | Increase | [7][13] |

| Spiro-piperidine | Ketone vs. Oxetane | CLint (h) (min⁻¹) | 0.20 | 0.05 | 4x Stability Increase | [7][13] |

| Generic Amide | Benzamide vs. Amino-oxetane | Aq. Solubility | Low | High | Improvement |[1] |

Quantifiable Impact on ADME Properties

The introduction of an oxetane ring can profoundly and predictably alter a molecule's ADME profile.[1]

-

Aqueous Solubility: As highlighted previously, replacing lipophilic groups like gem-dimethyl with an oxetane can lead to dramatic increases in aqueous solubility, with improvements ranging from 4-fold to over 4000-fold depending on the molecular context.[1][11][14] This is a critical advantage for improving the potential for oral bioavailability.

-

Metabolic Stability: The oxetane ring is generally robust and can shield metabolically vulnerable sites from CYP450-mediated oxidation.[8] In some cases, its incorporation can redirect metabolism away from CYP450 pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[14]

-

Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their carbocyclic or gem-dimethyl counterparts.[1] This reduction in LogD is often beneficial for reducing off-target toxicities, such as hERG channel inhibition, and improving the overall drug-like properties of a compound.[7]

-

Basicity (pKa) Modulation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1][4] This is a powerful and predictable tactic to mitigate issues associated with high basicity, such as poor cell permeability or hERG liability, as demonstrated in the optimization of GDC-0349.[2]

Caption: The powerful pKa-modulating effect of an alpha-oxetane substituent.

Case Studies: Oxetane Rings in Clinical Candidates

The value of the oxetane motif is validated by its presence in numerous compounds that have advanced into clinical trials.[4]

-

Fenebrutinib (GDC-0349): Developed by Genentech for multiple sclerosis, this Bruton's tyrosine kinase (BTK) inhibitor is a prime example of using an oxetane to solve multiple problems. An earlier lead suffered from high cardiac toxicity (hERG inhibition) due to the high basicity of a tertiary amine (pKa = 7.6). Introducing an N-oxetane substituent reduced the pKa to 5.0, which abrogated the hERG liability (IC₅₀ > 100 μM) and also reduced plasma clearance.[2]

-

Ziresovir: An inhibitor of the respiratory syncytial virus (RSV) F protein, Ziresovir incorporates an oxetane that serves as a conformational and basicity control element.[4] In structure-activity relationship (SAR) studies, the oxetane-containing linker proved superior to gem-dimethyl, cyclopropyl, and cyclobutyl linkers in terms of potency and therapeutic index.[2][4]

-

Lanraplenib: In this spleen tyrosine kinase (SYK) inhibitor, a piperazine-oxetane motif was used as a more metabolically stable isostere of morpholine.[2][4] The oxetane also helped reduce the basicity of the piperazine nitrogen, improving selectivity and permeability.[2][4]

Experimental Protocols & Synthetic Strategies

To facilitate the exploration of oxetanes, reliable synthetic and analytical methods are essential.

Protocol: Synthesis of a 3-Substituted Oxetane Building Block

This protocol describes a common method for synthesizing oxetanes via intramolecular Williamson ether synthesis from a 1,3-diol derivative.

Objective: To synthesize a 3-substituted oxetane from the corresponding 1,3-diol.

Methodology:

-

Mono-protection/activation: Selectively activate one of the hydroxyl groups of a 2-substituted-1,3-propanediol. Tosylation is a common method.

-

a. Dissolve the 2-substituted-1,3-propanediol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C under a nitrogen atmosphere.

-

b. Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

c. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

d. Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate. The organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated in vacuo. The crude mono-tosylate is often used directly in the next step.

-

-

Intramolecular Cyclization:

-

a. In a separate flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).[1]

-

b. Cool the suspension to 0 °C.

-

c. Dissolve the crude mono-tosylate from step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.[1]

-

d. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.[1]

-

e. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.[1]

-

f. Add water and extract the product with ethyl acetate (3x).

-

g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

h. Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.

-

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) of an oxetane-containing compound and its analogue in human liver microsomes (HLM).

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Methodology:

-

Reagent Preparation:

-

Test Compound Stock: 10 mM in DMSO.

-

HLM Stock: 20 mg/mL (commercially available).

-

Phosphate Buffer: 100 mM, pH 7.4.

-

NADPH Regenerating System (or NADPH stock): Prepare according to manufacturer's instructions.

-

Quenching Solution: Acetonitrile with an internal standard.

-

-

Incubation:

-

a. In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 μM). The final DMSO concentration should be ≤ 0.1%.

-

b. Pre-incubate the mixture at 37 °C for 5 minutes.

-

c. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 μL) and add it to a tube containing the quenching solution (e.g., 150 μL).

-

-

Sample Processing & Analysis:

-

a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

b. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

c. Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

a. Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

b. Determine the slope of the linear regression, which equals the elimination rate constant, k (min⁻¹).

-

c. Calculate the half-life (t½) = 0.693 / k.

-

d. Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg) = (0.693 / t½) / (mg/mL of microsomal protein)

-

Challenges and Future Directions

Despite its numerous advantages, the use of the oxetane ring is not without challenges. The ring can be susceptible to opening under harsh acidic conditions, which can limit its utility in certain synthetic routes or formulation strategies.[15] While many simple oxetane building blocks are commercially available, the synthesis of more complex or uniquely substituted oxetanes can be challenging and may require late-stage installation.[2][4] As the motif becomes more prevalent, there is a growing need for robust, scalable synthetic methods to support process chemistry and large-scale manufacturing.[4]

Conclusion

The oxetane ring has transitioned from an academic curiosity to a validated and valuable motif in the medicinal chemist's toolbox.[4] Its ability to serve as a hydrophilic and metabolically robust bioisostere for gem-dimethyl and carbonyl groups provides a powerful strategy for optimizing drug candidates. By predictably modulating key physicochemical properties—including aqueous solubility, metabolic stability, lipophilicity, and basicity—the oxetane ring offers a rational approach to overcoming common challenges in drug discovery. As synthetic methodologies continue to evolve and our understanding of its application deepens, the oxetane ring is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. healthcareview.media [healthcareview.media]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. scirp.org [scirp.org]

- 15. chemrxiv.org [chemrxiv.org]

The Convergence of Strain and Reactivity: 3-Ethynyloxetan-3-ol as a Modern Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular scaffolds that offer both functional versatility and precise control over physicochemical properties is insatiable. 3-Ethynyloxetan-3-ol emerges as a compelling building block, uniquely positioned at the intersection of two highly valued chemical motifs: the strained oxetane ring and the functionally versatile terminal alkyne. This guide provides a comprehensive technical overview of the synthesis, key reactions, and strategic applications of this compound, presenting it as a powerful tool for the construction of complex molecules, from bioactive compounds to advanced polymers. We will explore its role in cornerstone reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of intricate spirocyclic systems, and as a monomer in ring-opening polymerizations, offering field-proven insights into its strategic deployment in contemporary organic synthesis.

Introduction: A Union of Favorable Properties

The strategic value of this compound lies in the synergistic combination of its two core components.

The Oxetane Moiety: The four-membered oxetane ring is far more than a simple cyclic ether. Its significant ring strain (~25.5 kcal/mol) and the pronounced Lewis basicity of its oxygen atom make it a potent hydrogen-bond acceptor.[1][2] In drug discovery, the oxetane unit is increasingly employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[3][4] This substitution can profoundly and beneficially alter a molecule's properties by:

-

Improving Aqueous Solubility: The polarity of the oxetane ring often enhances solubility.[3][5]

-

Enhancing Metabolic Stability: The ring is generally robust to metabolic degradation compared to more labile groups.[2]

-

Modulating Lipophilicity: It provides a means to escape "flatland" and increase three-dimensionality (sp³ character) while often lowering lipophilicity.[2][4]

The Ethynyl Moiety: The terminal alkyne is a cornerstone of modern synthetic chemistry, prized for its linear geometry and diverse reactivity. Its most prominent role is in "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions with high yields, stereospecificity, and broad functional group tolerance.[6][7] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,2,3-triazole rings is the archetypal click reaction, providing a robust method for molecular ligation.[8][9]

This compound thus presents a non-chiral, bifunctional scaffold that allows chemists to introduce the advantageous oxetane motif while retaining a powerful chemical handle—the alkyne—for subsequent, high-efficiency transformations.

Synthesis of this compound

The most direct and logical synthetic route to this compound begins with the commercially available or readily synthesized precursor, oxetan-3-one.[10][11][12] The synthesis is a classic nucleophilic addition to a ketone, a fundamental and reliable transformation in organic chemistry.

The key step is the ethynylation of oxetan-3-one . This is typically achieved by treating oxetan-3-one with an acetylide nucleophile, such as ethynylmagnesium bromide or lithium acetylide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. labinsights.nl [labinsights.nl]

- 8. Click Chemistry [organic-chemistry.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxetan-3-one synthesis [organic-chemistry.org]

- 12. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Initial Characterization of 3-Ethynyloxetan-3-ol: A Novel Building Block for Drug Discovery

Foreword: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the oxetane moiety has garnered significant attention for its ability to enhance aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2][3] The unique three-dimensional structure of the oxetane ring can also impart favorable conformational constraints, leading to improved target engagement.[3][4] This guide focuses on 3-Ethynyloxetan-3-ol, a bifunctional molecule that combines the desirable properties of the oxetane core with the versatile reactivity of a terminal alkyne, making it a highly attractive building block for the synthesis of complex molecular architectures in drug discovery and materials science.[5]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound logically proceeds through the ethynylation of a suitable precursor, oxetan-3-one. The primary challenge, therefore, lies in the efficient and safe synthesis of this strained ketone. Traditional multi-step syntheses of oxetan-3-one were often low-yielding and employed hazardous reagents.[6][7] A significant advancement in this area is the gold-catalyzed one-step synthesis from readily available propargylic alcohols, which offers a more practical and scalable route.[6][7][8][9]

Our proposed synthetic strategy is a two-step sequence commencing with the gold-catalyzed cyclization of propargyl alcohol to afford oxetan-3-one, followed by the nucleophilic addition of an acetylide to the ketone. This approach leverages a well-established, high-yielding method for the precursor synthesis and a classic, reliable transformation for the installation of the ethynyl group.

Synthesis of the Key Precursor: Oxetan-3-one

The gold-catalyzed oxidative cyclization of propargyl alcohol provides an efficient and direct route to oxetan-3-one.[6][8][9] This reaction is believed to proceed through the formation of an α-oxo gold carbene intermediate, which undergoes a facile intramolecular O-H insertion to yield the strained four-membered ring.[6][8][9]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

Materials:

-

Propargyl alcohol

-

(2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate [(2-Biphenyl)Cy₂PAuNTf₂]

-

3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)

-

Bis(trifluoromethane)sulfonimide (HNTf₂) (co-catalyst)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry vial equipped with a magnetic stir bar, add the gold catalyst (2-Biphenyl)Cy₂PAuNTf₂ (2 mol%).

-

Add the oxidant, 3-MeO₂C-5-Br-pyridine N-oxide (1.5 equivalents).

-

Add anhydrous 1,2-dichloroethane (DCE) to dissolve the solids (approximately 0.05 M concentration of the substrate).

-